molecular formula C9H14ClNO2 B13647208 4-(1-Aminoethyl)-2-methoxyphenol hydrochloride CAS No. 24521-34-4

4-(1-Aminoethyl)-2-methoxyphenol hydrochloride

Cat. No.: B13647208
CAS No.: 24521-34-4
M. Wt: 203.66 g/mol
InChI Key: INNXLTUOLJJRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Aminoethyl)-2-methoxyphenol hydrochloride: is an organic compound that belongs to the class of phenols. It is characterized by the presence of an aminoethyl group attached to the phenol ring, which is further substituted with a methoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminoethyl)-2-methoxyphenol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors, followed by purification processes to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Aminoethyl)-2-methoxyphenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(1-Aminoethyl)-2-methoxyphenol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    4-(1-Aminoethyl)phenol: Lacks the methoxy group, which can affect its chemical properties and reactivity.

    2-Methoxyphenol: Lacks the aminoethyl group, leading to different biological and chemical behaviors.

    4-(1-Aminoethyl)-2-methoxybenzonitrile: Contains a nitrile group instead of a phenol, resulting in distinct properties.

Uniqueness: 4-(1-Aminoethyl)-2-methoxyphenol hydrochloride is unique due to the presence of both the aminoethyl and methoxy groups, which confer specific chemical and biological properties that are not observed in similar compounds. This makes it a valuable compound for various research applications.

Properties

CAS No.

24521-34-4

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

4-(1-aminoethyl)-2-methoxyphenol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-6(10)7-3-4-8(11)9(5-7)12-2;/h3-6,11H,10H2,1-2H3;1H

InChI Key

INNXLTUOLJJRLL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)OC)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.